![molecular formula C14H20N4O4 B13431600 1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)
1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine is a synthetic compound with a complex structure It is a derivative of xanthine, a purine base found in most human body tissues and fluids, and certain plants
准备方法
The synthesis of 1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine involves several steps. The primary synthetic route includes the alkylation of 3,7-dimethylxanthine with 4-bromobutyric acid ethyl ester under basic conditions. The reaction typically requires a strong base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired compound.
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically targets the ethoxycarbonyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the reduction of the ethoxycarbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.
Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on various biological pathways, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: It may be used in the development of new materials with specific properties, such as improved solubility or stability.
作用机制
The mechanism of action of 1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific pathways involved.
相似化合物的比较
1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine can be compared with other xanthine derivatives, such as caffeine, theobromine, and theophylline. These compounds share a similar core structure but differ in their side chains and functional groups, leading to unique properties and applications.
Caffeine: Known for its stimulant effects, caffeine has a methyl group at the 1, 3, and 7 positions.
Theobromine: Found in chocolate, theobromine has a methyl group at the 3 and 7 positions and a hydrogen at the 1 position.
Theophylline: Used in respiratory therapies, theophylline has a methyl group at the 1 and 3 positions and a hydrogen at the 7 position.
The uniqueness of this compound lies in its ethoxycarbonylbutyl side chain, which imparts distinct chemical and biological properties compared to other xanthine derivatives.
属性
分子式 |
C14H20N4O4 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC 名称 |
ethyl 5-(3,7-dimethyl-2,6-dioxopurin-1-yl)pentanoate |
InChI |
InChI=1S/C14H20N4O4/c1-4-22-10(19)7-5-6-8-18-13(20)11-12(15-9-16(11)2)17(3)14(18)21/h9H,4-8H2,1-3H3 |
InChI 键 |
JYPKBIVPQQYTHP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


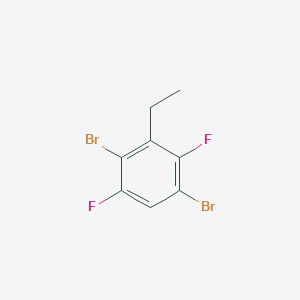
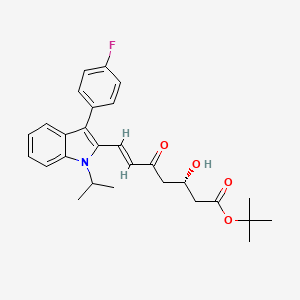

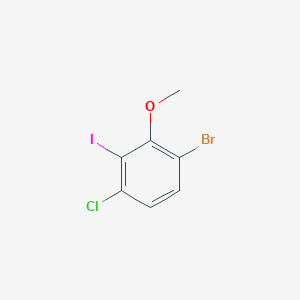
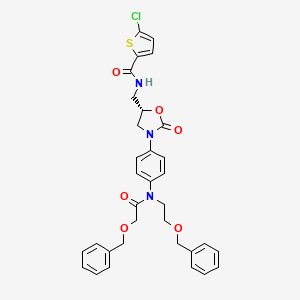

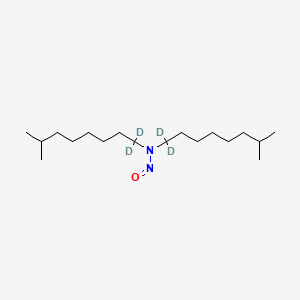

![(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride](/img/structure/B13431571.png)

![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)

![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)

